molecular formula C9H9F2NO3 B14923951 2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether CAS No. 1245772-79-5

2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether

Cat. No.: B14923951
CAS No.: 1245772-79-5
M. Wt: 217.17 g/mol
InChI Key: ZFBYCUBTYLACTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of a difluoroethyl group attached to a nitrophenyl ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. For this compound, the reaction typically involves the use of 5-methyl-2-nitrophenol and 2,2-difluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The ether linkage can be cleaved under strong nucleophilic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium hydride (KH)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 2,2-Difluoroethyl 5-methyl-2-aminophenyl ether

    Oxidation: 2,2-Difluoroethyl 5-carboxy-2-nitrophenyl ether

Scientific Research Applications

2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: The presence of the difluoroethyl group can enhance the compound’s binding affinity to its targets, leading to more effective modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether stands out due to the presence of the difluoroethyl group, which imparts unique lipophilic and hydrogen-bonding properties

Properties

CAS No.

1245772-79-5

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-4-methyl-1-nitrobenzene

InChI

InChI=1S/C9H9F2NO3/c1-6-2-3-7(12(13)14)8(4-6)15-5-9(10)11/h2-4,9H,5H2,1H3

InChI Key

ZFBYCUBTYLACTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.